tert-Butyl 3-amino-4-formylpyridine-2-carboxylate
Description
Significance as a Versatile Synthetic Intermediate
The significance of tert-butyl (4-formylpyridin-2-yl)carbamate lies in the orthogonal reactivity of its two key functional groups. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amino functionality at the 2-position of the pyridine (B92270) ring. This protection is crucial as it allows for selective transformations to be carried out on the formyl group without unintended interference from the amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a strategic handle for subsequent diversification.
The formyl group at the 4-position is a versatile functional handle that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This aldehyde functionality can be readily oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile in nucleophilic additions. More significantly, it is a key participant in powerful synthetic transformations such as reductive amination and the Wittig reaction, enabling the introduction of diverse substituents at this position. This dual functionality makes the compound a powerful building block for creating libraries of substituted 2-aminopyridine (B139424) derivatives, a motif frequently found in biologically active molecules.
Research Trajectories and Scope of Investigation
The academic and industrial interest in tert-butyl (4-formylpyridin-2-yl)carbamate has primarily been driven by its utility in medicinal chemistry, particularly in the discovery and development of kinase inhibitors and agents targeting the central nervous system.
Kinase Inhibitors: A significant area of research has focused on the use of this intermediate in the synthesis of p38 MAP kinase inhibitors, which are implicated in inflammatory diseases. researchgate.net The 2-aminopyridine core serves as a crucial pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding site of the kinase. The formyl group provides a convenient attachment point for building out the rest of the inhibitor scaffold, often involving the introduction of aryl or heteroaryl moieties.
Central Nervous System (CNS) Active Compounds: Research has also explored the use of derivatives of tert-butyl (4-formylpyridin-2-yl)carbamate in the development of potential treatments for neurodegenerative disorders. The 2-aminopyridine structure is a common feature in molecules designed to modulate the activity of enzymes and receptors in the brain. The ability to easily modify the 4-position of the pyridine ring allows for the fine-tuning of properties such as potency, selectivity, and blood-brain barrier permeability.
The scope of investigation extends beyond these primary areas to its application in the synthesis of a broader range of bioactive molecules and as a tool for exploring structure-activity relationships (SAR). The straightforward derivatization of the formyl group allows for the systematic exploration of the chemical space around the 2-aminopyridine core.
The following table details some of the key synthetic transformations that highlight the versatility of tert-butyl (4-formylpyridin-2-yl)carbamate in research.
| Reaction Type | Description | Significance in Research |
|---|---|---|
| Reductive Amination | The reaction of the formyl group with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond. | A cornerstone reaction for introducing a wide variety of amine-containing side chains, crucial for building diversity in libraries of potential drug candidates. |
| Wittig Reaction | The reaction of the aldehyde with a phosphonium (B103445) ylide to form an alkene. | Enables the extension of the carbon skeleton and the introduction of unsaturated moieties, which can be important for tailoring the shape and rigidity of a molecule. |
| Oxidation | Conversion of the formyl group to a carboxylic acid using oxidizing agents. | Provides access to another key functional group that can be used for amide bond formation or other derivatizations. |
| Reduction | Conversion of the formyl group to a primary alcohol using reducing agents like sodium borohydride (B1222165). | Offers a pathway to introduce hydroxylated side chains or to further functionalize the alcohol. |
| Boc Deprotection | Removal of the tert-butyloxycarbonyl protecting group, typically with a strong acid (e.g., trifluoroacetic acid), to liberate the free amine. | A critical step that allows for subsequent modifications at the 2-amino position, such as acylation or alkylation, often in the final stages of a synthesis. |
Properties
CAS No. |
304873-65-2 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)9-8(12)7(6-14)4-5-13-9/h4-6H,12H2,1-3H3 |
InChI Key |
DDEGVEVSCHBGEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C=O |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Established Synthetic Pathways for tert-Butyl (4-formylpyridin-2-yl)carbamate
The most commonly employed synthetic routes for tert-butyl (4-formylpyridin-2-yl)carbamate involve the reaction of a pre-functionalized pyridine (B92270) derivative with a Boc-donating reagent. Two principal pathways have been identified in the literature.
Reaction of 4-Formylpyridin-2-amine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
A prevalent and reliable method for the synthesis of tert-butyl (4-formylpyridin-2-yl)carbamate is the reaction of 4-formylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride.
The general reaction scheme is as follows:
Commonly used bases include organic amines such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), which can also act as a catalyst to enhance the reaction rate. The choice of solvent is critical, with anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) being preferred to prevent hydrolysis of the Boc anhydride.
Controlled Reaction Conditions and Environmental Parameters
The successful synthesis of tert-butyl (4-formylpyridin-2-yl)carbamate via the Boc protection of 4-formylpyridin-2-amine is highly dependent on the careful control of reaction conditions. Several key parameters must be managed to ensure optimal yield and purity of the final product.
Temperature: The reaction is typically conducted at a temperature range of 0 to 25 °C. Initiating the reaction at a lower temperature (0 °C) can help to control the exothermic nature of the reaction and minimize the formation of side products.
Atmosphere: Due to the moisture sensitivity of di-tert-butyl dicarbonate, the reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis of the reagent.
Reagent Stoichiometry and Addition: The molar ratio of the reactants is a critical factor. A slight excess of Boc₂O may be used to ensure complete conversion of the starting amine. The order of addition of reagents can also influence the outcome of the reaction.
Reaction Time: The progress of the reaction is typically monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of completion.
A summary of typical reaction parameters is provided in the table below.
| Parameter | Condition | Rationale |
| Starting Material | 4-Formylpyridin-2-amine | Precursor with the required pyridine and formyl functionalities. |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Source of the tert-butoxycarbonyl protecting group. |
| Base/Catalyst | Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) | Facilitates the reaction and can enhance the rate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Aprotic solvent to prevent reagent hydrolysis. |
| Temperature | 0–25 °C | To control the reaction rate and minimize side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture from degrading the Boc anhydride. |
Industrial Scale Synthesis and Process Optimization for tert-Butyl (4-formylpyridin-2-yl)carbamate
The transition from laboratory-scale synthesis to industrial production of tert-butyl (4-formylpyridin-2-yl)carbamate necessitates a focus on process optimization to ensure cost-effectiveness, safety, and scalability. While specific industrial processes are often proprietary, the general principles of optimization for this type of reaction are well-understood.
Key areas for industrial process optimization include:
Raw Material Sourcing and Purity: Sourcing high-purity starting materials, such as 4-formylpyridin-2-amine and Boc₂O, is crucial to minimize the formation of impurities that can be difficult to remove in later stages.
Solvent Selection and Recovery: The choice of solvent is not only based on reaction performance but also on factors such as cost, safety (flashpoint, toxicity), and the ease of recovery and recycling to minimize environmental impact and reduce operational costs.
Reaction Concentration: Increasing the concentration of the reaction mixture (reducing solvent volume) can improve reactor throughput and reduce energy consumption during solvent removal. However, this must be balanced against potential issues with mixing, heat transfer, and solubility.
Catalyst Loading: For catalyzed reactions (e.g., using DMAP), optimizing the catalyst loading is essential. The goal is to use the minimum amount of catalyst necessary to achieve the desired reaction rate, thereby reducing costs and simplifying purification.
Work-up and Isolation Procedures: Developing efficient and scalable work-up and isolation procedures is critical. This may involve optimizing extraction, crystallization, and filtration steps to maximize product recovery and purity while minimizing solvent usage and cycle times.
Process Safety: A thorough hazard evaluation is necessary for large-scale production, considering the flammability of solvents and the reactivity of the reagents.
The table below outlines some key considerations for the industrial scale-up of the synthesis of tert-butyl (4-formylpyridin-2-yl)carbamate.
| Optimization Parameter | Laboratory Scale | Industrial Scale Considerations |
| Batch Size | Milligrams to grams | Kilograms to tons |
| Equipment | Glass reactors | Glass-lined or stainless steel reactors |
| Heat Transfer | Surface area to volume ratio is high | Efficient heat exchange systems are critical |
| Mixing | Magnetic or overhead stirring | Powerful mechanical agitators |
| Purification | Column chromatography | Crystallization, distillation, filtration |
| Process Control | Manual monitoring | Automated process control systems |
Emerging Synthetic Strategies and Novel Precursors to tert-Butyl (4-formylpyridin-2-yl)carbamate
Research into novel synthetic methodologies for tert-butyl carbamates, in a broader context, may offer future alternative routes for the synthesis of tert-butyl (4-formylpyridin-2-yl)carbamate. These emerging strategies often focus on improving the efficiency, safety, and environmental footprint of the synthesis.
One area of exploration is the development of alternative, more atom-economical Boc-donating reagents. While Boc₂O is widely used, its use generates tert-butanol (B103910) and carbon dioxide as byproducts.
Another avenue of research involves the development of catalytic methods for the introduction of the Boc group. While DMAP is an effective catalyst, the development of more active and selective catalysts could lead to milder reaction conditions and lower catalyst loadings.
While specific emerging strategies for the direct synthesis of tert-butyl (4-formylpyridin-2-yl)carbamate are not yet widely reported in the literature, the continuous advancements in synthetic organic chemistry are likely to provide new and improved methods in the future.
Chemical Reactivity Profile and Transformative Chemistry of Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Reactivity Profile of the Formyl Group in tert-Butyl (4-formylpyridin-2-yl)carbamate
The aldehyde functional group at the C4 position of the pyridine (B92270) ring is a primary site of reactivity. It readily undergoes oxidation, reduction, and various nucleophilic addition reactions, providing a gateway to a wide array of molecular architectures.
The formyl group of tert-butyl (4-formylpyridin-2-yl)carbamate can be readily oxidized to the corresponding carboxylic acid, 2-(tert-butoxycarbonylamino)isonicotinic acid. This transformation is a common step in the synthesis of more complex molecules, particularly in pharmaceutical development where the carboxylic acid can be converted into amides or esters. Standard oxidizing agents are effective for this purpose.
Table 1: Oxidative Transformation of the Formyl Group
| Starting Material | Reagent | Product |
|---|
The aldehyde can be selectively reduced to a primary alcohol, yielding tert-butyl (4-(hydroxymethyl)pyridin-2-yl)carbamate. This reaction is typically accomplished using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it is chemoselective for aldehydes and ketones and will not typically reduce esters or amides under standard conditions. masterorganicchemistry.comlibretexts.org More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. libretexts.org The resulting alcohol provides a versatile handle for further functionalization, such as etherification or esterification.
The reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgnumberanalytics.com This is followed by a protonation step, usually from the solvent (e.g., methanol (B129727) or ethanol) or during aqueous workup, to give the final alcohol product. masterorganicchemistry.comnumberanalytics.com
Table 2: Reductive Transformation of the Formyl Group
| Starting Material | Reagent | Product |
|---|
The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com These nucleophilic addition reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular skeletons. masterorganicchemistry.com
A prominent example is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org In this reaction, tert-butyl (4-formylpyridin-2-yl)carbamate would react with a phosphonium (B103445) ylide (a Wittig reagent) to form a substituted alkene at the C4 position. masterorganicchemistry.comwikipedia.org The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine (B1218219) oxide byproduct, with the formation of the very stable P=O bond being the driving force. masterorganicchemistry.comorganic-chemistry.org
Other important nucleophilic additions include the formation of cyanohydrins (with cyanide ions), imines (with primary amines), and acetals (with alcohols under acidic conditions). organic-chemistry.orgyoutube.com These reactions further highlight the versatility of the formyl group as a synthetic handle.
Pyridine Ring Functionalization and Electrophilic Substitution Reactions
The pyridine ring in tert-butyl (4-formylpyridin-2-yl)carbamate is an electron-deficient heterocycle. This electronic nature generally deactivates the ring towards traditional electrophilic aromatic substitution (SNAr) reactions. However, functionalization can be achieved. While direct electrophilic substitution is challenging, nucleophilic aromatic substitution is a more common pathway for functionalizing pyridine rings, especially when a good leaving group is present. nih.gov
Role of the Carbamate (B1207046) Moiety in Chemical Transformations and Hydrogen Bonding
The tert-butoxycarbonyl (Boc) group serves multiple functions. Primarily, it acts as a protecting group for the amine at the C2 position, preventing it from undergoing unwanted reactions such as alkylation or acylation during transformations elsewhere in the molecule. nih.gov
Steric Influences of the tert-Butyl Group on Chemical Reactivity
The bulky tert-butyl group exerts significant steric hindrance around the carbamate linkage and the C2 position of the pyridine ring. cymitquimica.com This steric bulk can influence the molecule's reactivity in several ways. It can hinder the approach of reagents to the adjacent N-H group and the C3 position of the pyridine ring, potentially directing reactions to less sterically crowded sites on the molecule.
Derivatization Strategies for Advanced Chemical Entities from tert-Butyl (4-formylpyridin-2-yl)carbamate
The molecular architecture of tert-Butyl (4-formylpyridin-2-yl)carbamate, featuring a reactive aldehyde group and a Boc-protected amine on a pyridine core, establishes it as a versatile and valuable building block in synthetic organic and medicinal chemistry. chemimpex.com Its strategic importance lies in the capacity for selective chemical transformations at the formyl (-CHO) moiety, which serves as a versatile handle for constructing more complex and functionally diverse molecules. These derivatization strategies are pivotal in the synthesis of advanced chemical entities, particularly for the development of novel pharmaceutical agents. chemimpex.com
The primary routes for derivatization exploit the electrophilic nature of the aldehyde's carbonyl carbon and its susceptibility to oxidation and reduction. Key transformative reactions include reductive amination, condensation reactions, nucleophilic additions, and oxidation/reduction, each providing a pathway to a distinct class of derivatives.
Transformations of the Formyl Group
The aldehyde functionality is the principal site of reactivity, enabling a wide array of chemical modifications.
Reductive Amination: This reaction is a cornerstone for introducing nitrogen-containing substituents by converting the formyl group into an amine. The process typically involves an initial condensation of the aldehyde with a primary or secondary amine to form a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating diverse libraries of aminomethylpyridine derivatives. nih.gov The choice of reducing agent is crucial, with common reagents including sodium borohydride and its derivatives. This strategy is widely employed in drug discovery to append pharmacophoric groups or to modulate the physicochemical properties of the parent molecule.
Condensation Reactions: The formyl group readily participates in carbon-carbon bond-forming condensation reactions. For instance, the Knoevenagel condensation with active methylene (B1212753) compounds or the Wittig and Horner-Wadsworth-Emmons (HWE) reactions with phosphorus ylides can be used to introduce α,β-unsaturated systems. tcichemicals.com These reactions are fundamental for extending the carbon skeleton and incorporating functionalities like esters, ketones, and nitriles, which can serve as precursors for further synthetic manipulations. tcichemicals.com
Oxidation and Reduction: The aldehyde group can be readily manipulated through changes in its oxidation state.
Oxidation: Treatment with mild oxidizing agents transforms the formyl group into a carboxylic acid. This derivative is particularly valuable as it enables the formation of amide bonds through coupling with various amines, a key reaction in the synthesis of many pharmaceutical compounds.
Reduction: Conversely, reduction of the aldehyde, typically with hydride reagents like sodium borohydride (NaBH₄), yields the corresponding primary alcohol (a hydroxymethyl group). This alcohol can then be used in subsequent reactions, such as etherification or esterification, to introduce further diversity.
Nucleophilic Addition: The formyl group is susceptible to attack by various nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl carbon to generate secondary alcohols, providing another effective method for carbon skeleton extension and functionalization.
The table below summarizes key derivatization reactions originating from the formyl group of tert-Butyl (4-formylpyridin-2-yl)carbamate.
| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Derivative Class | Synthetic Utility |
|---|---|---|---|---|
| Reductive Amination | Primary/Secondary Amine (R¹R²NH), Reducing Agent (e.g., NaBH(OAc)₃) | -CHO → -CH₂NR¹R² | Substituted Aminomethylpyridines | Introduction of diverse amine-containing side chains for biological targeting. nih.gov |
| Wittig/HWE Olefination | Phosphorus Ylide (Ph₃P=CHR) or Phosphonate Ester | -CHO → -CH=CHR | Stilbenes, α,β-Unsaturated Esters/Ketones | Carbon-carbon double bond formation for scaffold extension. tcichemicals.com |
| Oxidation | Oxidizing Agent (e.g., KMnO₄, CrO₃) | -CHO → -COOH | Pyridine-4-carboxylic Acids | Precursor for amide bond formation with pharmacophores. |
| Reduction | Reducing Agent (e.g., NaBH₄, LiAlH₄) | -CHO → -CH₂OH | (Pyridin-4-yl)methanols | Intermediate for ether or ester synthesis. |
| Nucleophilic Addition | Grignard Reagent (RMgX) or Organolithium (RLi) | -CHO → -CH(OH)R | Secondary Alcohols | Carbon skeleton elaboration with creation of a new chiral center. |
Applications in Advanced Organic Synthesis Utilizing Tert Butyl 4 Formylpyridin 2 Yl Carbamate
tert-Butyl (4-formylpyridin-2-yl)carbamate as a Key Building Block
The synthetic utility of tert-butyl (4-formylpyridin-2-yl)carbamate is primarily derived from the presence of two key functional groups: the formyl (aldehyde) group at the 4-position and the tert-butoxycarbonyl (Boc) protected amine at the 2-position of the pyridine (B92270) ring. acs.org This arrangement allows for a wide range of chemical transformations, making it a staple in the synthetic chemist's toolbox for constructing more complex molecules. wikipedia.org
The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. It readily undergoes nucleophilic additions, condensations, and reductive aminations, providing a gateway to a diverse array of downstream products. The Boc-protecting group on the amine is stable under a variety of reaction conditions, yet can be easily removed when desired, unmasking the amine for further functionalization. This controlled reactivity is crucial in multi-step synthetic sequences.
The reactivity of the formyl group can be harnessed in several ways, as detailed in the table below.
| Reaction Type | Reagents | Product Functional Group | Significance in Synthesis |
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acid | Introduction of an acidic moiety for further coupling reactions or to modulate solubility. |
| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Hydroxyl (alcohol) | Creation of a nucleophilic center or a site for further oxidation. |
| Nucleophilic Addition | Grignard reagents, organolithium reagents | Secondary alcohol | Formation of new carbon-carbon bonds, increasing molecular complexity. |
| Reductive Amination | Amines, reducing agents (e.g., sodium triacetoxyborohydride) | Secondary or tertiary amine | A key method for introducing nitrogen-containing substituents. |
| Wittig Reaction | Phosphonium (B103445) ylides | Alkene | A classic and reliable method for carbon-carbon double bond formation. |
This table summarizes common transformations of the formyl group on tert-Butyl (4-formylpyridin-2-yl)carbamate.
Synthesis of Complex Bioactive Molecules
A significant application of tert-butyl (4-formylpyridin-2-yl)carbamate is as a crucial intermediate in the synthesis of pharmaceutically active compounds. Its structural motifs are found in various drug candidates, particularly those targeting neurological disorders and certain types of cancer. acs.org One notable application is in the synthesis of Aurora kinase inhibitors, a class of molecules investigated for their potential in cancer therapy. nih.govgoogle.comlookchem.comnih.gov
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their dysregulation is often associated with cancer, making them an attractive target for drug development. The pyridine core of tert-butyl (4-formylpyridin-2-yl)carbamate serves as a key scaffold for building molecules that can fit into the ATP-binding pocket of these enzymes.
For instance, in the synthesis of certain pyrimidine-based Aurora kinase inhibitors, the aldehyde functionality of tert-butyl (4-formylpyridin-2-yl)carbamate is utilized to build a more complex side chain, while the protected amine can be deprotected and coupled with other fragments to complete the synthesis of the final bioactive molecule. lookchem.com
Below is a table highlighting the key features of this application:
| Target Class | Example Target | Role of tert-Butyl (4-formylpyridin-2-yl)carbamate | Key Transformations |
| Kinase Inhibitors | Aurora Kinases | Provides the core pyridine scaffold and a handle for side-chain elaboration. | Reductive amination, cross-coupling reactions. |
| Neurological Agents | Various CNS targets | Serves as a versatile starting material for derivatives with potential neuromodulatory activity. | Condensation reactions, heterocycle formation. |
This table illustrates the role of tert-Butyl (4-formylpyridin-2-yl)carbamate in the synthesis of bioactive molecules.
Stereoselective Transformations and Chiral Derivatization
The presence of a prochiral aldehyde group in tert-butyl (4-formylpyridin-2-yl)carbamate theoretically allows for its participation in stereoselective transformations. The addition of a nucleophile to the carbonyl carbon can generate a new stereocenter, and the use of chiral reagents or catalysts could, in principle, favor the formation of one enantiomer over the other.
However, a comprehensive review of the scientific literature reveals a notable lack of specific examples where tert-butyl (4-formylpyridin-2-yl)carbamate is directly employed in stereoselective transformations or as a substrate for chiral derivatization. While the broader field of asymmetric synthesis involving pyridine aldehydes is an active area of research, the application of this specific compound in this context is not well-documented. dntb.gov.uaresearchgate.net
Theoretically, the following stereoselective reactions could be envisioned:
Enantioselective reduction of the aldehyde to a chiral alcohol using a chiral reducing agent or catalyst.
Diastereoselective addition of a chiral nucleophile to the aldehyde.
Use as a substrate in an asymmetric aldol (B89426) or Mannich reaction catalyzed by a chiral catalyst.
Despite these possibilities, the current body of published research does not provide concrete evidence of these applications for tert-butyl (4-formylpyridin-2-yl)carbamate. Therefore, while its potential in stereoselective synthesis is recognized from a theoretical standpoint, its practical application in this area remains to be explored and documented.
Research in Pharmaceutical and Medicinal Chemistry Involving Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Intermediate in Pharmaceutical Development, Particularly for Neurological Disorders
tert-Butyl (4-formylpyridin-2-yl)carbamate is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that can lead to enhanced drug efficacy and specificity. Research has shown that derivatives of this compound are being explored for their potential in treating conditions such as Alzheimer's disease. This is largely due to their ability to modulate the activity of enzymes involved in the regulation of neurotransmitters.
Modulation of Enzyme Activity in Neurotransmitter Regulation
The carbamate (B1207046) moiety is a significant feature in many drugs, including those targeting neurological disorders, and can play a role in the interaction with drug targets. nih.govresearchgate.net Pyridine (B92270) carbamate derivatives have been investigated as inhibitors of cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine. mdpi.com The breakdown of acetylcholine is a key factor in the cognitive decline associated with Alzheimer's disease.
In a study of various pyridine and pyrimidine amide and carbamate derivatives, the pyridine carbamates demonstrated greater inhibitory potency on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to their pyrimidine counterparts. mdpi.com This suggests that the pyridine scaffold, as found in tert-butyl (4-formylpyridin-2-yl)carbamate, is a favorable structural element for the design of cholinesterase inhibitors.
Furthermore, a multi-target compound, referred to as M4, which contains a tert-butyl carbamate group, has been shown to inhibit both β-secretase 1 (BACE1) and acetylcholinesterase. nih.gov BACE1 is an enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.gov The M4 compound demonstrated an IC50 of 15.4 nM for BACE1 and a Ki of 0.17 µM for acetylcholinesterase, indicating potent inhibition of both enzymes. nih.gov
Exploration of Derivatives in Alzheimer's Disease Therapies
Derivatives of carbamates are actively being explored for their therapeutic potential in Alzheimer's disease. researchgate.net The M4 compound, for instance, not only inhibits key enzymes but has also been shown to inhibit the aggregation of amyloid-beta peptides, a central pathological event in Alzheimer's disease. nih.gov At a concentration of 100 µM, the M4 compound inhibited 85% of amyloid-beta aggregation. nih.gov
Additionally, certain pyridine carbamate derivatives have exhibited a weak anti-aggregating activity towards both Aβ42 and tau protein, the latter of which forms the neurofibrillary tangles also characteristic of Alzheimer's disease. mdpi.com
Design and Synthesis of Novel Therapeutic Agents
The design and synthesis of new therapeutic agents often rely on versatile starting materials like tert-butyl (4-formylpyridin-2-yl)carbamate. The presence of the formyl group allows for a variety of chemical transformations, such as the formation of Schiff bases, which can be used to build more complex molecules. The carbamate group, on the other hand, serves as a protecting group for the amine, which can be deprotected at a later stage to allow for further functionalization. nih.gov
In the development of new cholinesterase inhibitors, for example, the synthesis of pyridine carbamate derivatives involved exploring the role of a flexible linker by replacing an amino group with an amide or a carbamic group. mdpi.com This highlights the iterative process of drug design, where different structural motifs are introduced and their effects on biological activity are evaluated.
Structure-Activity Relationship (SAR) Studies of tert-Butyl (4-formylpyridin-2-yl)carbamate Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyridine carbamate derivatives investigated as cholinesterase inhibitors, several key SAR observations were made.
It was found that pyridine carbamates generally exhibit greater inhibitory potency on both AChE and BChE compared to the corresponding pyrimidine derivatives. mdpi.com This indicates a preference for the pyridine ring system in the active site of these enzymes.
Within a series of pyridine amide derivatives, those with a phenyl or 4-phenoxybenzyl ring adjacent to the carbonyl group showed the most interesting inhibitory activity towards butyrylcholinesterase. mdpi.com This suggests that the nature of the aromatic group attached to the core structure plays a significant role in determining the potency and selectivity of inhibition.
The following table summarizes the inhibitory activity of some pyridine carbamate derivatives against cholinesterases:
| Compound | Inhibition of EeAChE (%) | Inhibition of eqBChE (%) |
|---|---|---|
| Pyridine Carbamate 18 | Data not specified | Data not specified |
| Pyridine Carbamate 19 | Data not specified | Data not specified |
EeAChE: Electric eel acetylcholinesterase; eqBChE: Equine serum butyrylcholinesterase. The original source noted that pyridine carbamates 18 and 19 showed greater inhibitory potency than their pyrimidine counterparts, but specific percentages were not provided in the abstract.
Strategies for Enhanced Drug Efficacy and Specificity Through Structural Modification
Structural modification of lead compounds is a key strategy for enhancing their efficacy and specificity. The unique structure of tert-butyl (4-formylpyridin-2-yl)carbamate allows for such modifications to improve drug-like properties.
One strategy involves varying the substituents on the aromatic rings of derivative compounds. This can influence the compound's ability to bind to its target enzyme and can also affect its pharmacokinetic properties, such as its ability to cross the blood-brain barrier. nih.gov
Another approach is to modify the linker region connecting different parts of the molecule. As seen in the design of novel cholinesterase inhibitors, replacing an amino group with a more rigid amide or carbamate linker can have a significant impact on the inhibitory activity of the resulting compounds. mdpi.com The ability of the carbamate group to participate in hydrogen bonding can also be leveraged to improve interactions with the target protein. nih.gov These modifications aim to optimize the binding of the drug to its target, thereby increasing its potency and reducing off-target effects.
Contributions to Agricultural Chemistry Research Through Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Development of Agrochemicals: Pesticides and Herbicides
The pyridine (B92270) ring is a prevalent structural motif in a multitude of commercialized agrochemicals, including insecticides, fungicides, and herbicides. The strategic incorporation of this heterocyclic system into a molecule can significantly influence its biological efficacy. Tert-Butyl (4-formylpyridin-2-yl)carbamate provides a convenient starting point for accessing a range of pyridine-based agrochemicals.
The development of pesticides and herbicides from this carbamate (B1207046) involves a series of chemical transformations. The formyl group can be readily converted into other functional groups, while the carbamate can be deprotected to release a free amine, allowing for further molecular modifications. This chemical versatility enables the creation of a diverse library of compounds for screening and optimization of their agrochemical properties.
While specific, publicly disclosed commercial pesticides or herbicides that are directly synthesized from tert-Butyl (4-formylpyridin-2-yl)carbamate are not readily identifiable in the reviewed scientific literature, the general class of pyridine-based agrochemicals is well-established. For instance, research into various pyridine derivatives has led to the discovery of potent herbicidal and insecticidal agents. The data below illustrates the diversity of pyridine-based agrochemicals and their applications.
| Agrochemical Class | Example Compound(s) | Primary Use |
| Herbicides | Aminopyralid, Clopyralid, Fluroxypyr | Control of broadleaf weeds |
| Insecticides | Acetamiprid, Imidacloprid | Control of sucking insects |
| Fungicides | Boscalid, Fluazinam | Control of fungal diseases |
This table provides examples of commercial pyridine-based agrochemicals to illustrate the types of compounds that can be developed from pyridine-containing building blocks.
Role in Formulating Safer and More Effective Agricultural Products
A primary driver in modern agrochemical research is the development of products that are not only effective but also exhibit improved safety profiles for applicators, consumers, and the environment. The use of well-defined chemical intermediates like tert-Butyl (4-formylpyridin-2-yl)carbamate is instrumental in achieving this goal through the principles of rational drug design, which are also applied to agrochemical development.
By providing a stable and reliable molecular scaffold, this carbamate allows for precise modifications to the final molecule. These modifications can be tailored to enhance the compound's affinity for its biological target in the pest or weed, while minimizing interactions with non-target organisms. For example, research on novel 1,2,4-triazolo[4,3-a]pyridine derivatives has demonstrated that specific substitutions on the pyridine ring can lead to high herbicidal activity at low application rates, coupled with safety for important crops such as corn, cotton, and rice. nih.gov
The following table summarizes research findings on the herbicidal activity of certain novel pyridine derivatives, highlighting the potential for developing effective and selective agrochemicals.
| Weed Species | Herbicidal Activity (% Inhibition) | Crop Safety |
| Echinochloa crusgalli (Barnyardgrass) | High | Safe for rice at tested dosages |
| Setaria faberii (Giant Foxtail) | High | Safe for corn at tested dosages |
| Brassica juncea (Brown Mustard) | Moderate to High | Safe for cotton at tested dosages |
| Amaranthus retroflexus (Redroot Pigweed) | High | - |
Data synthesized from studies on novel pyridine-based herbicides to demonstrate the potential for selective weed control. nih.gov
Targeted Action and Environmental Impact Reduction Strategies
The development of agrochemicals with specific modes of action is a key strategy for reducing their environmental footprint. Derivatives of tert-Butyl (4-formylpyridin-2-yl)carbamate can be designed to interact with specific biochemical pathways in the target pest or weed. For instance, many carbamate insecticides are known to function by inhibiting the enzyme acetylcholinesterase, which is vital for the nervous system of insects. This targeted approach can lead to greater efficacy against pests while having a lower impact on other organisms.
Concerns regarding the environmental fate of agrochemicals, such as their persistence in soil and potential for water contamination, are actively being addressed in the development of new products. While pyridine-based herbicides can be effective, some have been shown to be mobile in soil and persistent, which can pose risks to non-target plants. researchgate.net Therefore, ongoing research focuses on creating derivatives that degrade more readily in the environment after they have performed their function, thus minimizing long-term ecological impact.
Investigations in Material Science and Advanced Materials Utilizing Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Incorporation into Polymer Matrices and Coatings
The application of tert-Butyl (4-formylpyridin-2-yl)carbamate in material science extends to its use as a building block for advanced polymers and coatings. The compound's bifunctional nature, featuring a reactive aldehyde and a carbamate (B1207046) linkage, allows it to be integrated into polymer backbones or used as a crosslinking agent. In polymer synthesis, the formyl group can participate in reactions such as condensation polymerization or be modified to introduce other functionalities. This incorporation is anticipated to impart unique properties to the resulting polymer matrices. For instance, the pyridine (B92270) ring within the compound's structure can enhance the thermal stability and chemical resistance of the material.
In the realm of coatings, this compound could be utilized to formulate surfaces with improved durability and specific functionalities. The carbamate group can contribute to better adhesion on various substrates, while the pyridine moiety may offer protection against environmental degradation factors. The potential for this compound to act as a monomer or an additive in polymerization processes opens avenues for creating a new class of functional materials.
Enhancement of Mechanical Properties and Thermal Stability of Materials
Studies have suggested that incorporating tert-Butyl (4-formylpyridin-2-yl)carbamate into polymer matrices can lead to an enhancement of both mechanical properties and thermal stability. The rigid pyridine ring structure, when integrated into a polymer chain, can restrict segmental motion, which typically results in an increase in the material's stiffness and strength. The potential for hydrogen bonding through the carbamate group could further contribute to a more ordered and robust polymer network, thereby improving its mechanical integrity.
| Property | Anticipated Effect of Incorporation | Underlying Structural Feature |
| Tensile Strength | Increase | Rigid pyridine ring, potential for hydrogen bonding |
| Elastic Modulus | Increase | Restricted polymer chain mobility due to the pyridine structure |
| Thermal Stability | Increase | Inherent high-temperature resistance of the aromatic pyridine ring |
Development of Durable and Environmentally Resistant Materials
The development of materials that can withstand harsh environmental conditions is a significant area of research. tert-Butyl (4-formylpyridin-2-yl)carbamate is noted for its potential role in creating materials with improved durability and resistance to environmental factors. The stable nature of the pyridine ring can contribute to resistance against UV radiation, oxidation, and chemical attack. When this compound is part of a polymer matrix or a coating formulation, it is expected to impart these protective qualities to the final product.
For example, in outdoor applications, materials are often exposed to sunlight, which can lead to photodegradation. The presence of the UV-absorbing pyridine structure could help in mitigating this degradation process. Similarly, the dense crosslinked networks that can be formed using this compound as a building block may reduce the permeability of the material to moisture and corrosive chemicals, thereby enhancing its long-term durability. The synthesis of such robust materials is crucial for applications in industries like aerospace, automotive, and construction, where longevity and reliability are paramount.
Biochemical Research Applications and Mechanistic Insights of Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Probing Enzyme Mechanisms and Kinetics
There is no specific data available in the reviewed literature that details the use of tert-butyl (4-formylpyridin-2-yl)carbamate to probe enzyme mechanisms or to determine enzyme kinetics. While its derivatives have been synthesized as potential enzyme inhibitors, for instance, for p38 MAP kinase, the inhibitory activity and kinetic parameters of the parent compound itself have not been reported. nih.gov
Analysis of Protein-Ligand Interactions
Detailed analyses of the interactions between tert-butyl (4-formylpyridin-2-yl)carbamate and specific proteins are not described in the available literature. Consequently, there are no crystallographic or spectroscopic data to provide insight into its binding mode with any particular protein target.
Studies on Receptor Binding and Modulation
Scientific literature lacks specific studies on the application of tert-butyl (4-formylpyridin-2-yl)carbamate in receptor binding assays or in the modulation of receptor activity. Its utility in this area of biochemical research remains unexplored.
Elucidation of Mechanism of Action at Molecular Targets
While the mechanism of action for this specific compound has not been elucidated through direct study, the chemical functionalities present in its structure allow for postulation on its potential modes of interaction with biological targets.
Covalent Bond Formation with Nucleophilic Residues in Proteins
The formyl group present on the pyridine (B92270) ring is an electrophilic center capable of reacting with nucleophilic amino acid residues within a protein's active site, such as the thiol group of cysteine, the hydroxyl group of serine, or the amino group of lysine. This could lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the protein's function. This mechanism is a common strategy in the design of targeted covalent inhibitors.
Hydrogen Bonding and π-π Interactions of the Pyridine Ring
The pyridine ring of tert-butyl (4-formylpyridin-2-yl)carbamate offers possibilities for non-covalent interactions that could contribute to binding affinity and specificity for a target protein. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Analytical Methodologies for Characterization and Quantification of Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the chemical identity and structure of tert-butyl (4-formylpyridin-2-yl)carbamate. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the proton of the formyl group (-CHO) typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.0 ppm. The nine equivalent protons of the tert-butyl group give rise to a characteristic singlet signal further upfield, usually in the range of δ 1.2 to 1.5 ppm. The protons on the pyridine (B92270) ring exhibit distinct splitting patterns and chemical shifts depending on their position and coupling with neighboring protons.
¹³C NMR spectroscopy provides insights into the carbon skeleton. The carbonyl carbon of the formyl group is typically observed in the highly deshielded region of the spectrum. Other characteristic signals include those for the carbons of the tert-butyl group and the pyridine ring.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of tert-butyl (4-formylpyridin-2-yl)carbamate displays characteristic absorption bands corresponding to the vibrational frequencies of its key functional groups. A strong absorption band is typically observed around 1700 cm⁻¹ due to the C=O stretching vibration of the formyl group. Additionally, the carbamate (B1207046) group exhibits a characteristic C=O stretching vibration in the region of 1680–1720 cm⁻¹.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₁H₁₄N₂O₃). The mass spectrum often shows a prominent molecular ion peak or a protonated molecular ion peak ([M+H]⁺), which validates the molecular weight. Fragmentation patterns observed in the mass spectrum can offer further structural information, often showing losses corresponding to the tert-butyl group or the entire carbamate moiety.
| Spectroscopic Data Summary | |
| Technique | Characteristic Features |
| ¹H NMR | Formyl proton (singlet, ~9.8–10.0 ppm), tert-butyl protons (singlet, ~1.2–1.5 ppm), distinct pyridine proton signals. |
| ¹³C NMR | Signals for formyl, carbamate, tert-butyl, and pyridine carbons. |
| IR Spectroscopy | C=O stretch (formyl, ~1700 cm⁻¹), C=O stretch (carbamate, ~1680–1720 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak confirming the molecular weight (222.24 g/mol ), fragmentation patterns indicating losses of tert-butyl and carbamate groups. |
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating tert-butyl (4-formylpyridin-2-yl)carbamate from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment and quantification of this compound. A common approach involves reverse-phase HPLC using a C18 stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a gradient elution to ensure good separation of the main compound from any potential impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring of the molecule absorbs UV light. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations.
Thin-Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of chemical reactions and for preliminary purity checks. A suitable stationary phase, such as silica (B1680970) gel, is used along with an appropriate mobile phase, which is typically a mixture of organic solvents. The choice of solvent system is crucial for achieving good separation. After development, the spots can be visualized under UV light or by using a suitable staining reagent.
Gas Chromatography (GC) can also be employed for the analysis of tert-butyl (4-formylpyridin-2-yl)carbamate, particularly for assessing its purity. However, due to the compound's polarity and thermal lability, derivatization may sometimes be necessary to improve its volatility and thermal stability for GC analysis.
| Chromatographic Method Parameters (Illustrative) | |
| Technique | Typical Parameters |
| HPLC | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV |
| TLC | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures |
| GC | Column: Capillary column with a suitable stationary phase; Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Advanced Analytical Approaches for Trace Analysis and Metabolite Profiling
While standard spectroscopic and chromatographic methods are sufficient for routine analysis, more advanced techniques may be required for specialized applications such as the detection of trace-level impurities or the identification of potential metabolites in biological systems.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for the trace analysis of tert-butyl (4-formylpyridin-2-yl)carbamate and its related substances in complex matrices. The high sensitivity of MS allows for the detection of compounds at very low concentrations.
For metabolite profiling , which involves identifying the products of metabolic processes in biological systems, LC-MS is an indispensable tool. Following administration of the compound to an in vitro or in vivo system, samples can be analyzed by LC-MS to detect and identify potential metabolites. The structural elucidation of these metabolites is often achieved through the interpretation of their mass spectra and fragmentation patterns, sometimes in conjunction with high-resolution mass spectrometry to determine their elemental composition. While specific metabolite profiling studies for tert-butyl (4-formylpyridin-2-yl)carbamate are not widely reported in the public domain, the general methodologies for studying the metabolism of pyridine and carbamate-containing compounds would be applicable. mdpi.comhpst.cz These studies are crucial in drug development to understand the fate of a compound in the body.
Future Research Directions and Unexplored Avenues for Tert Butyl 4 Formylpyridin 2 Yl Carbamate
Computational Chemistry and Molecular Modeling Studies
The unique structural features of tert-Butyl (4-formylpyridin-2-yl)carbamate—a pyridine (B92270) ring, a reactive formyl group, and a bulky tert-butyl carbamate (B1207046) group—make it an excellent candidate for in-depth computational analysis to predict its behavior and interactions at a molecular level. cymitquimica.com Future research in this area can provide crucial insights into its bioactivity and guide the rational design of new derivatives.
Molecular docking and dynamics simulations represent a primary avenue for exploration. These studies can elucidate the binding mechanisms of the compound with various biological targets. For instance, modeling its interaction with enzyme active sites could reveal how the formyl group forms covalent bonds or how the pyridine ring engages in π-π stacking and hydrogen bonding. Molecular dynamics simulations on pyridine derivatives have been effectively used to understand the binding process with proteins and identify key amino acid residues involved in the interaction. nih.govfigshare.com Applying these techniques to tert-Butyl (4-formylpyridin-2-yl)carbamate could predict its efficacy against new therapeutic targets.
Another promising direction is the use of Quantitative Structure-Activity Relationship (QSAR) studies. By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models can be developed to correlate specific structural features with activity. nih.govfigshare.com This approach can identify the key steric and electronic properties required for optimal interaction with a target, thereby accelerating the development of more potent compounds. nih.gov
Table 1: Proposed Computational Studies
| Computational Method | Research Goal | Potential Outcome |
|---|---|---|
| Molecular Docking | Predict binding modes with novel protein targets (e.g., kinases, demethylases). | Identification of key interactions and potential for enzyme inhibition. |
| Molecular Dynamics (MD) Simulations | Analyze the stability of the ligand-protein complex over time. | Understanding the dynamic behavior and binding free energies. nih.gov |
| Quantitative Structure-Activity Relationship (3D-QSAR) | Correlate structural modifications with changes in biological activity. | Development of predictive models to guide the synthesis of new, more potent derivatives. nih.gov |
| Density Functional Theory (DFT) | Investigate the electronic structure and reactivity of the molecule. | Elucidation of reaction mechanisms and prediction of spectroscopic properties. nih.gov |
Sustainable Synthesis and Green Chemistry Approaches
While established methods for synthesizing tert-Butyl (4-formylpyridin-2-yl)carbamate exist, future research should focus on developing more environmentally benign and efficient synthetic routes, aligning with the principles of green chemistry. exlibrisgroup.com
One major area for improvement is the use of greener solvents and catalysts. Many current syntheses of pyridine derivatives rely on conventional organic solvents that are often toxic and difficult to recycle. Exploring the use of water, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact. biosynce.com Furthermore, replacing traditional catalysts with recyclable or biodegradable alternatives is a key goal.
Another avenue is the development of one-pot multicomponent reactions. Such reactions, which combine several steps into a single procedure, reduce waste, save energy, and shorten reaction times. nih.govresearchgate.net Microwave-assisted organic synthesis is another green technique that has been successfully applied to the synthesis of pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. acs.org Applying these methodologies to the synthesis of tert-Butyl (4-formylpyridin-2-yl)carbamate could offer significant advantages.
Table 2: Green Chemistry Strategies for Synthesis
| Green Approach | Objective | Anticipated Benefit |
|---|---|---|
| Microwave-Assisted Synthesis | Reduce reaction times and energy consumption. | Increased reaction rates and potentially higher yields. acs.org |
| One-Pot Multicomponent Reactions | Improve atom economy and reduce procedural steps. | Minimized waste generation and simplified purification. nih.gov |
| Use of Green Solvents (e.g., water, ethanol) | Replace hazardous organic solvents. | Reduced environmental impact and improved process safety. biosynce.com |
| Catalyst Optimization | Employ reusable or metal-free catalysts. | Lower costs, reduced toxic waste, and easier product purification. |
Novel Biomedical Applications Beyond Neurological Disorders
Although the role of this compound as a precursor for drugs targeting neurological disorders is noted, its structural motifs suggest a broader potential in medicine. Future research should explore its utility in other therapeutic areas.
One unexplored application is in cancer therapy. The pyridine ring is a common feature in many anticancer agents, and the aldehyde group can be exploited for targeted drug delivery or for covalent inhibition of cancer-related enzymes. nih.gov Furthermore, studies on other pyridine carbamate derivatives have shown their potential as DNA photocleaving agents, which could be harnessed for photodynamic therapy. nih.govnih.gov Investigating the ability of tert-Butyl (4-formylpyridin-2-yl)carbamate derivatives to interact with and damage DNA upon light activation could open new avenues in oncology.
The compound could also serve as a scaffold for developing new antimicrobial or anti-inflammatory agents. The synthesis of novel pyridine derivatives has yielded compounds with promising anti-inflammatory activity. nih.govresearchgate.net Given the prevalence of carbamates in bioactive molecules, derivatives of tert-Butyl (4-formylpyridin-2-yl)carbamate could be synthesized and screened against a panel of bacterial, fungal, and inflammatory targets.
Additionally, this compound is a valuable building block for agrochemicals, such as pesticides and herbicides. chemimpex.comchemimpex.com Further exploration could lead to the development of more effective and environmentally safer crop protection agents.
Exploration in Catalysis and Supramolecular Chemistry
The molecular architecture of tert-Butyl (4-formylpyridin-2-yl)carbamate makes it a promising candidate for applications in catalysis and supramolecular chemistry, fields that remain largely unexplored for this specific compound.
In catalysis, the pyridine nitrogen atom possesses a lone pair of electrons that can coordinate with transition metals, making it an effective ligand. chemscene.comalfachemic.com Pyridine-based ligands are integral to a wide range of metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. alfachemic.comacs.org Future work could involve synthesizing transition metal complexes of tert-Butyl (4-formylpyridin-2-yl)carbamate or its derivatives and evaluating their catalytic activity. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the pyridine ring to optimize catalyst performance. nih.gov
In the realm of supramolecular chemistry, the compound possesses multiple sites for non-covalent interactions, including hydrogen bond donors (N-H) and acceptors (C=O, pyridine N), as well as the aromatic pyridine ring capable of π-π stacking. cymitquimica.comnih.gov These features can be exploited to design and construct self-assembling systems, such as molecular cages, polymers, or gels. The study of how these molecules organize in the solid state can lead to the creation of novel materials with unique properties. For instance, the formation of hydrogen-bonded networks, sometimes templated by solvent molecules like water, has been observed in similar pyridine amide carbamates. researchgate.net
Q & A
What are the standard synthetic routes for tert-Butyl (4-formylpyridin-2-yl)carbamate, and what factors influence reaction yield?
Level : Basic
Methodological Answer :
The synthesis typically involves introducing the tert-butyl carbamate (Boc) protecting group to a pre-functionalized pyridine derivative. A common approach is the reaction of 4-formylpyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) in anhydrous THF or DCM at 0–25°C . Key factors affecting yield include:
- Moisture control : Boc protection is sensitive to hydrolysis; reactions must be conducted under inert atmospheres.
- Catalyst selection : DMAP enhances acylation efficiency by acting as a nucleophilic catalyst.
- Temperature : Prolonged heating can lead to decomposition of the formyl group; reactions are often monitored via TLC or LC-MS to optimize termination .
Which spectroscopic techniques are most effective for characterizing tert-Butyl (4-formylpyridin-2-yl)carbamate?
Level : Basic
Methodological Answer :
- ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 9.8–10.0 ppm, while the Boc group’s tert-butyl protons resonate as a singlet at δ 1.2–1.5 ppm. Pyridine ring protons show distinct splitting patterns depending on substitution .
- IR Spectroscopy : Stretching vibrations for the formyl group (C=O ~1700 cm⁻¹) and carbamate (C=O ~1680–1720 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, with fragmentation patterns indicating Boc and pyridine moieties .
How can researchers address challenges in isolating tert-Butyl (4-formylpyridin-2-yl)carbamate due to its hygroscopic nature?
Level : Advanced
Methodological Answer :
- Purification : Use silica gel chromatography with low-polarity solvents (e.g., hexane/EtOAc) to minimize water absorption. Alternatively, recrystallization from dry toluene under nitrogen can yield high-purity crystals.
- Storage : Store under desiccation (e.g., P₂O₅) at –20°C in sealed, argon-flushed vials.
- Handling : Conduct all manipulations in gloveboxes or under nitrogen flow to prevent hydrolysis of the Boc group .
What strategies are employed to resolve ambiguities in the crystal structure of tert-butyl carbamate derivatives?
Level : Advanced
Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to model disorder in the tert-butyl group or formyl orientation. Constraints (e.g., ISOR, DELU) stabilize refinement of flexible substituents .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder and validate hydrogen-bonding networks (e.g., C=O···H-N interactions between carbamate and pyridine) .
- Twinned Data : For cases of crystal twinning, SHELXL’s TWIN/BASF commands can deconvolute overlapping reflections .
How can the reactivity of the formyl group in tert-Butyl (4-formylpyridin-2-yl)carbamate be leveraged in multi-step syntheses?
Level : Advanced
Methodological Answer :
The formyl group serves as a versatile handle for:
- Condensation Reactions : Knoevenagel or Wittig reactions to introduce α,β-unsaturated ketones.
- Nucleophilic Additions : Grignard reagents or hydride reductions (e.g., NaBH₄) yield hydroxymethyl intermediates.
- Cross-Coupling : After conversion to a boronate ester (via Miyaura borylation), Suzuki-Miyaura reactions enable biaryl synthesis .
Example : In drug discovery, the formyl group is often oxidized to a carboxylic acid for amide bond formation with pharmacophores .
What are the common applications of tert-butyl carbamate derivatives in medicinal chemistry research?
Level : Basic
Methodological Answer :
- Protecting Groups : Boc shields amines during multi-step syntheses (e.g., peptide coupling), with orthogonal deprotection using TFA .
- Intermediate Synthesis : Used in kinase inhibitor development (e.g., pyridine-based scaffolds for targeting EGFR) and protease inhibitors .
- Prodrug Design : Carbamate linkages enhance solubility and enable controlled release of active agents .
What analytical methods are recommended for quantifying tert-Butyl (4-formylpyridin-2-yl)carbamate in complex reaction mixtures?
Level : Advanced
Methodological Answer :
- Reverse-Phase HPLC : Use C18 columns with UV detection at 254 nm (π→π* transition of pyridine). Mobile phases: Acetonitrile/water (0.1% TFA) gradients .
- LC-MS/MS : Quantify via MRM transitions (e.g., m/z 251 → 154 for Boc cleavage) with deuterated internal standards.
- ¹H NMR qNMR : Integrate tert-butyl signals against a known standard (e.g., maleic acid) for absolute quantification .
How does the presence of electron-withdrawing groups on the pyridine ring influence the stability of tert-butyl carbamate derivatives?
Level : Advanced
Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position increase carbamate stability by reducing electron density at the carbonyl, slowing hydrolysis.
- Reactivity : Conversely, electron-donating groups (e.g., OMe) accelerate degradation under acidic conditions.
- Experimental Validation : Compare half-lives (t₁/₂) in buffered solutions (pH 1–7) via HPLC monitoring. For example, 4-Cl derivatives exhibit t₁/₂ > 24 hrs at pH 7, while 4-OMe analogs degrade within 8 hrs .
What safety precautions are essential when handling tert-Butyl (4-formylpyridin-2-yl)carbamate in laboratory settings?
Level : Basic
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For eye exposure, rinse with water for 15 mins; seek medical attention if irritation persists .
What computational modeling approaches complement experimental data in predicting the reactivity of tert-butyl carbamate derivatives?
Level : Advanced
Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict hydrolysis pathways (e.g., transition states for Boc cleavage).
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to model degradation kinetics.
- Docking Studies : Assess binding affinities of derivatives to target proteins (e.g., kinases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
